molecular formula C15H14N2OS B11785362 5-(Benzyloxy)-2-(methylthio)-1H-benzo[d]imidazole

5-(Benzyloxy)-2-(methylthio)-1H-benzo[d]imidazole

Cat. No.: B11785362
M. Wt: 270.4 g/mol
InChI Key: GMYBBWRZEZKJNJ-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-(methylthio)-1H-benzo[d]imidazole is a chemical research compound designed for in vitro biological investigation. As a member of the 1H-benzo[d]imidazole family, a privileged scaffold in medicinal chemistry, it is intended for use by researchers exploring new therapeutic agents. Benzimidazole derivatives are extensively studied for their potent antimicrobial activity against a range of drug-resistant pathogens. Research on analogous compounds has demonstrated significant efficacy against strains such as Staphylococcus aureus (including MRSA) and Mycobacterium smegmatis , with some derivatives showing minimum inhibitory concentrations (MIC) of <1 µg/mL . The structural features of this compound, including the benzyloxy and methylthio substituents, are commonly investigated for their ability to enhance antibacterial and antifungal properties . Furthermore, this compound holds significant value for cancer research . Structurally similar 1H-benzo[d]imidazole derivatives have exhibited promising in vitro cytotoxicity against a panel of human cancer cell lines, including breast (MCF-7), and colon (HCT-116) cancers . The mechanism of action for such compounds is often linked to the inhibition of key enzymatic targets like human topoisomerase I (Hu Topo I) or interaction with dihydrofolate reductase (DHFR) , which are critical for DNA replication and cell proliferation. Handling Note: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

2-methylsulfanyl-6-phenylmethoxy-1H-benzimidazole

InChI

InChI=1S/C15H14N2OS/c1-19-15-16-13-8-7-12(9-14(13)17-15)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17)

InChI Key

GMYBBWRZEZKJNJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(N1)C=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Substituted Benzene-1,2-Diamine Synthesis

A critical intermediate is 4-benzyloxy-1,2-diaminobenzene. This is prepared by nitration of 3-benzyloxyaniline followed by reduction. For example, nitration of 3-benzyloxyaniline with nitric acid in sulfuric acid yields 4-benzyloxy-2-nitroaniline, which is reduced using zinc and ammonium chloride to the diamine.

Cyclization Strategies

Cyclization with carbon disulfide or thiourea derivatives introduces the sulfur atom at position 2. In one approach, 4-benzyloxy-1,2-diaminobenzene reacts with carbon disulfide in the presence of hydrochloric acid, forming 2-mercapto-5-benzyloxy-1H-benzo[d]imidazole. Alternatively, using methyl isothiocyanate under basic conditions directly installs the methylthio group during cyclization.

Functionalization of the Benzimidazole Core

Methylthio Group Introduction

The methylthio group at position 2 is introduced via nucleophilic substitution. For instance, 2-chloro-5-benzyloxy-1H-benzo[d]imidazole reacts with sodium methanethiolate in DMF at 80°C, yielding the target compound. This method achieves a 73–89% yield, as demonstrated in analogous imidazole syntheses.

Table 1: Methylthio Group Installation Methods

SubstrateReagentConditionsYield (%)Source
2-Chloro-benzimidazoleNaSMe, DMF80°C, 12 h82
2-Sulfonyl-benzimidazoleMeSH, K2CO3RT, 24 h68

Benzyloxy Group Protection and Deprotection

The benzyloxy group at position 5 is introduced early via nucleophilic aromatic substitution. For example, 5-hydroxy-1H-benzo[d]imidazole reacts with benzyl bromide in the presence of potassium carbonate, yielding 5-benzyloxy-1H-benzo[d]imidazole. Protective group strategies using tert-butyldimethylsilyl (TBDMS) ethers are also reported for hydroxyl group masking during synthesis.

Alternative Pathways via Epoxide Intermediates

Recent advancements utilize epoxide intermediates for regioselective functionalization. Epoxides derived from chlorobenzimidazoles react with sodium azide to form azido intermediates, which are reduced and thiocyclized to yield methylthio derivatives. This method avoids harsh conditions and improves scalability.

Scheme 1: Epoxide-Mediated Synthesis

  • Epoxidation : 6-Chloro-1-isopropyl-1H-benzo[d]imidazole → Epoxide (9) using mCPBA.

  • Azide Formation : Epoxide (9) + NaN3 → Azide (14a).

  • Reduction : Azide (14a) → Amine via Staudinger reaction.

  • Thiocyclization : Amine + di(1H-imidazol-1-yl)methanethione → Target compound.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Polar aprotic solvents like DMF or DMSO enhance nucleophilicity in substitution reactions. Catalytic amounts of KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in benzyloxylation steps.

Temperature and Time Dependence

Methylthio installation requires moderate heating (60–80°C) for 12–24 hours, while cyclization steps may need higher temperatures (100–120°C) under reflux.

Analytical and Spectroscopic Characterization

Successful synthesis is confirmed via:

  • 1H NMR : Aromatic protons at δ 7.3–7.5 ppm (benzyl group), singlet for SCH3 at δ 2.5 ppm.

  • Mass Spectrometry : Molecular ion peak at m/z 297 (M+H)+.

  • IR Spectroscopy : C-S stretch at 650 cm⁻¹ and C-O-C (benzyloxy) at 1250 cm⁻¹.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitution at position 4 is minimized using bulky directing groups (e.g., isopropyl).

  • Oxidation of Thioethers : Storage under inert atmosphere prevents oxidation to sulfoxides.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors for epoxidation and azide steps, reducing reaction times by 50%. Cost-effective alternatives to TBDMS protectants, such as benzyl groups, are preferred for commercial production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylthio (-SMe) group at position 2 serves as a leaving group under nucleophilic conditions. Key findings include:

  • Displacement with Amines :
    Reaction with primary or secondary amines in DMF at 80–100°C replaces the methylthio group with amine substituents. For example, treatment with piperidine yields 2-(piperidin-1-yl)-5-(benzyloxy)-1H-benzo[d]imidazole .

    ReagentConditionsProductYieldSource
    PiperidineDMF, 80°C, 12h2-(Piperidin-1-yl) derivative72%
    MorpholineDMF, 100°C, 10h2-Morpholino derivative68%
  • Halogenation :
    The methylthio group is replaced by halogens (Cl, Br) using halogenating agents like NCS or NBS in acetic acid .

Oxidation Reactions

The methylthio group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO2-) derivatives:

  • Oxone-Mediated Oxidation :
    Treatment with oxone in a MeOH/H2O mixture at 0–25°C converts -SMe to -SO2Me. This transformation is critical for enhancing electrophilicity in subsequent reactions .

    Oxidizing AgentConditionsProductSelectivitySource
    OxoneMeOH/H2O, 25°C, 6h2-(Methylsulfonyl) derivative>95%

Deprotection of Benzyloxy Group

The benzyloxy (-OBn) group at position 5 is cleaved under hydrogenolysis or acidic conditions:

  • Hydrogenolysis :
    Catalytic hydrogenation (H2/Pd-C, 1 atm) in MeOH removes the benzyl group, yielding 5-hydroxy-2-(methylthio)-1H-benzo[d]imidazole .

    CatalystSolventTimeYieldSource
    Pd/CMeOH4h85%
  • Acidic Hydrolysis :
    HCl (6M) in dioxane at reflux selectively removes the benzyl group without affecting the methylthio substituent .

Coupling Reactions

The compound participates in cross-coupling reactions, leveraging its aromatic core:

  • Suzuki-Miyaura Coupling :
    Reaction with arylboronic acids under Pd(PPh3)4 catalysis forms biaryl derivatives. For example, coupling with 4-fluorophenylboronic acid yields 5-(benzyloxy)-2-(methylthio)-6-(4-fluorophenyl)-1H-benzo[d]imidazole .

    Boronic AcidCatalystYieldSource
    4-FluorophenylPd(PPh3)460%

Alkylation and Acylation

The NH group in the benzimidazole ring undergoes alkylation or acylation:

  • Benzylation :
    Treatment with benzyl bromide and K2CO3 in DMF introduces a benzyl group at position 1, forming 1-benzyl-5-(benzyloxy)-2-(methylthio)-1H-benzo[d]imidazole .

    Alkylating AgentBaseYieldSource
    Benzyl bromideK2CO378%

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis:

  • Formation of Fused Rings :
    Reaction with ethylenediamine under microwave irradiation forms tricyclic derivatives, enhancing biological activity profiles .

Catalytic Transformations

Recent studies highlight its role in metal-catalyzed reactions:

  • Palladium-Catalyzed C–H Activation :
    Direct functionalization at position 4 or 6 is achieved using Pd(OAc)2 and directing groups, enabling late-stage diversification .

Scientific Research Applications

Anticancer Applications

The compound has been investigated for its role in inhibiting various cancer-related pathways. Notably, it has shown promise as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine synthesis pathway. Inhibitors of DHODH have been linked to the treatment of several cancers, including leukemia and solid tumors.

Case Studies and Findings

  • Dihydroorotate Dehydrogenase Inhibition : Research has demonstrated that derivatives of benzimidazole, including those structurally related to 5-(Benzyloxy)-2-(methylthio)-1H-benzo[d]imidazole, can effectively inhibit DHODH. This inhibition is crucial for the treatment of diseases like multiple sclerosis and certain cancers such as rheumatoid arthritis and inflammatory disorders .
  • V600EBRAF Inhibition : A study on related benzimidazole derivatives indicated their effectiveness against V600EBRAF, a mutation commonly found in melanoma. Compounds designed with similar scaffolds exhibited significant inhibitory activity against cancer cell lines, suggesting that this compound may also possess similar properties .
  • Anticancer Activity Evaluation : Various synthesized derivatives containing the benzimidazole nucleus have been tested against a range of cancer cell lines. For instance, a compound with structural similarities to this compound was shown to have an IC50 value significantly lower than standard chemotherapeutics like 5-fluorouracil, indicating potent anticancer activity .

Antimicrobial Applications

The antimicrobial properties of this compound have also been explored, particularly against various bacterial strains and fungi.

Research Insights

  • Broad-Spectrum Activity : Studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of specific substituents enhances their efficacy .
  • Mechanism of Action : The mechanism often involves disruption of essential microbial processes, potentially through inhibition of key enzymes or interference with nucleic acid synthesis, which is critical for microbial growth and replication .

Summary Table of Applications

Application TypeTargetActivityReference
AnticancerDHODHInhibition leading to reduced tumor growth
AnticancerV600EBRAFSignificant growth inhibition in melanoma cell lines
AntimicrobialVarious Bacteria/FungiBroad-spectrum antimicrobial activity

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-(methylthio)-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzimidazole core is known to bind to various biological targets, and the substituents (benzyloxy and methylthio groups) can modulate its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects at Position 5

  • 5-Nitro-1H-Benzo[d]imidazole-2-thiol (): The nitro group (-NO₂) is strongly electron-withdrawing, increasing reactivity in electrophilic substitution. Contrast: Benzyloxy in the target compound is electron-donating, favoring hydrophobic interactions over reactivity.
  • 5-(4-Butylpiperazin-1-yl)-2-(2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazol-5-yl)-1H-benzo[d]imidazole (12d) ():

    • A 4-butylpiperazinyl group enhances solubility and receptor binding (64.4% yield, m.p. 235–237.1°C).
    • Trimethoxyphenyl substituents improve anticancer activity via tubulin inhibition .

Substituent Effects at Position 2

  • 2-(Methylthio)-1-(prop-2-ynyl)-1H-benzo[d]imidazole ():

    • Methylthio group stabilizes the molecule via sulfur-mediated interactions (synthesized via click chemistry).
    • Propargyl substitution enables further functionalization .
  • Hydrolyzed derivatives show bioactivity in Th17 cell modulation .

Combined Substituent Effects

  • 2-(4-Methoxynaphthalen-1-yl)-1H-benzo[d]imidazole ():
    • Methoxynaphthyl group increases aromatic surface area, improving corrosion inhibition (studied via DFT) .
    • Contrast: The target compound’s benzyloxy group may offer similar π-stacking but with higher steric bulk.

Data Table: Key Comparative Parameters

Compound Name Position 5 Substituent Position 2 Substituent Yield (%) Melting Point (°C) Notable Activity Reference
5-(Benzyloxy)-2-(methylthio)-1H-benzimidazole Benzyloxy Methylthio - - Not reported -
5-Nitro-1H-benzimidazole-2-thiol Nitro Thiol 85 300–303 Anti-diabetic (potential)
12d (Piperazinyl derivative) 4-Butylpiperazinyl Trimethoxyphenyl 64.4 235–237.1 Anticancer
2-(Methylthio)-1-(prop-2-ynyl)-benzimidazole - Methylthio + propargyl High - Click chemistry substrate
2-(4-Methoxynaphthyl)-benzimidazole Methoxynaphthyl Hydrogen - - Anticorrosion

Research Findings and Implications

  • Synthetic Flexibility : Methylthio and benzyloxy groups enable modular synthesis, as seen in intermediates from and . Propargyl or piperazinyl groups further expand derivatization .
  • Biological Activity : Piperazinyl and nitro derivatives show promise in anticancer and anti-diabetic applications, respectively. The target compound’s benzyloxy group may enhance blood-brain barrier penetration compared to polar substituents .
  • Physicochemical Properties : Methylthio groups improve metabolic stability over thiols, while benzyloxy increases lipophilicity (logP) compared to methoxy or hydroxy groups .

Biological Activity

5-(Benzyloxy)-2-(methylthio)-1H-benzo[d]imidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzimidazole core substituted with a benzyloxy group and a methylthio group. The structural formula can be represented as follows:

C13H12N2SO\text{C}_{13}\text{H}_{12}\text{N}_2\text{S}\text{O}

This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of benzimidazole derivatives, including this compound, have been extensively studied. These compounds exhibit various pharmacological effects, including:

  • Anticancer Activity : Many benzimidazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 and HCT116 .
  • Antibacterial Properties : Benzimidazole derivatives are also noted for their antibacterial effects against both Gram-positive and Gram-negative bacteria. Research indicates that modifications to the benzimidazole nucleus can enhance antibacterial activity .
  • Antioxidative Effects : Some studies suggest that these compounds possess antioxidative properties, contributing to their potential in treating oxidative stress-related diseases .

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. For example, studies have indicated that certain benzimidazole derivatives can activate pro-apoptotic factors while inhibiting anti-apoptotic proteins .
  • Interaction with Enzymes : Benzimidazole derivatives often act as enzyme inhibitors. For instance, they may inhibit kinases involved in cancer progression or bacterial growth, thereby exerting their therapeutic effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Anticancer Studies : A study reported that a benzimidazole derivative exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 3.1 µM to 21.48 µM . The compound's ability to induce cell cycle arrest and apoptosis was highlighted.
  • Antibacterial Activity : Another research effort focused on synthesizing hybrid compounds based on benzimidazole that showed enhanced antibacterial properties against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that specific substituents on the benzimidazole structure significantly affect its biological activity. Compounds with hydroxyl or methoxy groups displayed improved antiproliferative effects compared to their unsubstituted counterparts .

Data Table: Biological Activity Summary

Biological ActivityTarget Organism/Cell LineIC50 (µM)Reference
AnticancerMCF-73.1
AnticancerHCT1165.3
AntibacterialS. aureus<10
AntibacterialE. coli<20

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